molecular formula C11H11NO2S B14099305 N-phenacylthiazolidinone CAS No. 155914-66-2

N-phenacylthiazolidinone

Cat. No.: B14099305
CAS No.: 155914-66-2
M. Wt: 221.28 g/mol
InChI Key: BHSUJHRUBHDLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenacylthiazolidinone is a chemical compound based on the thiazolidinone scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for the development of novel bioactive molecules . Thiazolidinone derivatives are extensively investigated in scientific research for their wide spectrum of potential biological activities. Researchers value this core structure for its versatility and its presence in compounds that interact with multiple biological targets. The thiazolidinone ring is a key feature in molecules studied for their antimicrobial properties, including activity against various Gram-positive and Gram-negative bacteria and fungal strains . Furthermore, this class of compounds shows significant promise in anticancer research, where certain derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in studies against specific cell lines, such as human lung cancer A549 and colon cancer models . The mechanism of action for thiazolidinones varies with their specific substitution patterns but can include the inhibition of specific enzymes like cruzain in parasitology studies or microtubule disruption in oncology research . The synthetic accessibility and ease of functionalization of the thiazolidinone core, for instance via Knoevenagel condensation at the C5 position, make it a highly attractive and efficient tool for diversity-oriented synthesis in drug discovery and chemical biology . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155914-66-2

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

3-phenacyl-1,3-thiazolidin-2-one

InChI

InChI=1S/C11H11NO2S/c13-10(9-4-2-1-3-5-9)8-12-6-7-15-11(12)14/h1-5H,6-8H2

InChI Key

BHSUJHRUBHDLKE-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)N1CC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for N Phenacylthiazolidinone and Its Analogs

Classical Synthetic Routes to N-Phenacylthiazolidinone Core Structure

Traditional methods for the synthesis of the this compound core often rely on well-established reactions such as cyclocondensation and multi-component reactions. These routes provide reliable access to the target compounds, although they may sometimes require harsh reaction conditions.

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including this compound. A prominent example is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. In the context of this compound, a variation of this synthesis can be envisioned where a phenacyl halide reacts with a suitable thiazolidinone precursor bearing a primary amine or a related functional group that can cyclize to form the desired N-substituted product.

The general mechanism of the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular condensation and dehydration to form the thiazole ring synarchive.comyoutube.com. The reaction is typically carried out by heating the reactants in a suitable solvent youtube.com. While the classical Hantzsch synthesis leads to thiazoles, analogous cyclocondensation strategies can be adapted to form the this compound skeleton by reacting phenacyl halides with appropriate nucleophiles researchgate.net. For instance, the cyclocondensation of substituted phenacyl chlorides with nucleophiles like thiourea can be facilitated by biocatalysts such as baker's yeast in an organic solvent at room temperature researchgate.net.

It has been shown that under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, highlighting the influence of reaction conditions on the regioselectivity of the cyclocondensation rsc.org.

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a one-pot fashion nih.gov. These reactions are characterized by the formation of multiple bonds in a single operation, which simplifies the synthetic process and reduces waste nih.gov.

The synthesis of the thiazolidinone ring, a key component of the target molecule, is often achieved through a three-component reaction involving an amine, a carbonyl compound, and a sulfur-containing reagent, typically thioglycolic acid. For the synthesis of this compound derivatives, a primary amine, a phenacyl-containing aldehyde or ketone, and thioglycolic acid can be condensed together.

Several studies have reported the use of MCRs for the synthesis of various thiazolidinone derivatives nih.govmdpi.com. For instance, a one-pot, three-component reaction for the synthesis of thiazolidinone derivatives from benzaldehyde, thiosemicarbazide, and maleic anhydride has been described organic-chemistry.org. While this example does not directly yield an N-phenacyl derivative, it illustrates the general principle that can be adapted by using a phenacyl-containing starting material. The efficiency of these reactions can often be enhanced through the use of catalysts and unconventional energy sources like microwave irradiation mdpi.com.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methodologies. These modern approaches, which include microwave-assisted synthesis, adherence to green chemistry principles, and the use of solvent-free and catalytic methods, have been successfully applied to the synthesis of this compound and its analogs.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods organic-chemistry.org. The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates and improve product selectivity organic-chemistry.org.

Several studies have demonstrated the successful application of microwave irradiation in the synthesis of thiazolidinone derivatives. For example, a microwave-assisted, one-pot, three-component reaction has been developed for the synthesis of novel thiazolidinone derivatives with good yields mdpi.comorganic-chemistry.org. In a specific instance, the synthesis of 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one was achieved in 8-10 minutes at 120 °C under microwave irradiation, whereas the conventional method required 4-7 hours of reflux mdpi.com.

The table below summarizes the findings from various studies on the microwave-assisted synthesis of thiazolidinone derivatives, highlighting the significant reduction in reaction time and improvement in yields.

Starting MaterialsProductReaction Conditions (Microwave)Yield (%) (Microwave)Reaction Time (Conventional)Yield (%) (Conventional)Reference
Benzaldehyde, thiosemicarbazide, maleic anhydrideThiazolidinone derivativeKSF@Ni catalyst--- organic-chemistry.org
Propargyloxybenzaldehyde, aniline, thioglycolic acidThiazolidinone derivativeToluene--- organic-chemistry.org
6-Hydrazinyl-4-methyl-2H-chromen-2-one, benzaldehyde, thioglycolic acid3-(4-methyl-2-oxo-2H-chromen-6-ylamino)-2-phenylthiazolidin-4-oneGlacial AcOH, DMF, 120 °C, 8–10 min-4–7 h- mdpi.com
(R)-2,3-O-isopropiliden-D-glyceraldehyde, mercaptoacetic acid, aromatic and heteroaromatic aminesNew 4-thiazolidinones with different heterocyclic skeletons300 W, 120 °C, 30 min69–82-- mdpi.com
2-Pyrazine thiosemicarbazones, chloroacetic acidThiazolidine-4-ones360W, 45 min825 h53 sciforum.net
Aromatic aldehydes, thiosemicarbazide, maleic anhydride2-Hydrazolyl-4-thiazolidinonesPhMe/DMF (1:1), 120 °C, 6–12 min33–8212 h54 nih.gov

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances nih.gov. The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including this compound derivatives.

Key green chemistry principles relevant to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids nih.govgaspublishers.com. Research has explored the use of aqueous surfactant mixtures as potential replacements for dipolar aprotic solvents like DMF and NMP nih.gov.

Catalysis: Employing catalytic methods, especially those using heterogeneous catalysts, can improve reaction efficiency and allow for easier separation and recycling of the catalyst, thereby reducing waste core.ac.ukresearchgate.net.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are inherently atom-economical nih.gov.

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption organic-chemistry.org.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes the environmental impact associated with solvent use and disposal researchgate.netrsc.orgresearchgate.net.

An example of a greener approach is the one-pot, solvent-free synthesis of xanthene derivatives using a recyclable heterogeneous catalyst, which is atom-economical and results in a low E-factor (a measure of waste generated) mdpi.com. Similar principles can be and have been applied to the synthesis of thiazolidinone derivatives.

The development of solvent-free and catalytic methods for the synthesis of this compound is a significant advancement in sustainable chemistry. These methods not only reduce the environmental footprint but also often lead to improved yields and simplified purification procedures.

Solvent-Free Synthesis: Solvent-free reactions, also known as solid-state reactions, are conducted by mixing the reactants without any solvent. This approach is highly desirable as it eliminates solvent-related waste and hazards. Several studies have reported the successful synthesis of heterocyclic compounds under solvent-free conditions researchgate.netrsc.orgresearchgate.net. For instance, a solvent-free, one-pot, multicomponent synthesis of xanthene derivatives has been achieved using a heterogeneous catalyst mdpi.com. Similarly, the synthesis of thiazolidinone derivatives has been reported under solvent-free conditions, often facilitated by microwave irradiation or the use of a solid support researchgate.net.

Catalytic Methods: The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and enable reactions to occur under milder conditions. Both homogeneous and heterogeneous catalysts have been employed in the synthesis of thiazolidinone derivatives.

Homogeneous Catalysis: While effective, homogeneous catalysts can be difficult to separate from the reaction mixture.

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are advantageous due to their ease of separation and recyclability core.ac.uknih.gov. Examples of heterogeneous catalysts used in the synthesis of N-heterocycles include metal catalysts supported on matrices like alumina, silica, or charcoal core.ac.uk, as well as acidic carbons unl.pt. A novel ecofriendly heterogeneous nano-catalyst has been developed for the synthesis of tetrazole derivatives in water, demonstrating high efficiency and reusability nih.gov.

The following table provides examples of solvent-free and catalytic methods used in the synthesis of related heterocyclic compounds, which are applicable to the synthesis of this compound.

Reaction TypeCatalyst/ConditionsProductAdvantagesReference
Three-component synthesis of thiazolidin-4-onesSelf-catalyzed (2-mercaptoacetic acid), Sand bathC-2,N-3 disubstituted thiazolidin-4-onesEnvironmentally friendly, one-pot, solvent- and catalyst-free nih.gov
Synthesis of hydrazone derivatives[Et3NH][HSO4] (ionic liquid), 120 °CHydrazone analoguesEco-friendly, high yield (90–98%), recyclable catalyst researchgate.netrsc.org
Synthesis of 1H-tetrazole derivativesFe3O4@SiO2-Im(Br)-SB-Cu (II) nano-catalyst, Water1-aryl and 5-aryl 1H-tetrazolesHighly efficient, high yield (97%), aqueous medium, reusable catalyst nih.gov
Synthesis of quinazolin-4(3H)-onesMontmorillonite K-10 clay, Reflux2-substituted-3H-quinazolin-4-onesSolvent-free, high yield researchgate.net

Functionalization and Derivatization Strategies at the N-Phenacyl Moiety

The N-phenacyl moiety of this compound presents a versatile platform for structural modification and the introduction of chemical diversity. The presence of a reactive carbonyl group and an aromatic ring allows for a range of functionalization strategies aimed at exploring the structure-activity relationships of this scaffold.

Strategies for Modifying the Phenacyl Group

Modification of the phenacyl group can be approached through several established synthetic methodologies. The reactivity of the ketone and the aromatic ring are the primary targets for introducing structural variations.

One common strategy involves the reduction of the carbonyl group to a secondary alcohol. This transformation can be achieved using a variety of reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent being a mild and effective option. The resulting hydroxyl group can then serve as a handle for further derivatization, such as esterification or etherification, to introduce a wide array of functional groups.

Another approach focuses on the α-carbon of the carbonyl group. Under basic conditions, this position can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. For instance, aldol condensations with aromatic aldehydes can introduce substituted styryl moieties, expanding the molecular framework.

The aromatic ring of the phenacyl group is also amenable to modification through electrophilic aromatic substitution reactions. Depending on the desired substituent, reactions such as nitration, halogenation, or Friedel-Crafts acylation can be employed. These reactions typically require specific catalysts and reaction conditions to achieve the desired regioselectivity (ortho, meta, or para substitution).

Modification StrategyReagents and ConditionsResulting Functional Group
Carbonyl ReductionSodium borohydride (NaBH₄) in Methanol/EthanolSecondary Alcohol (-CH(OH)-)
Aldol CondensationAromatic aldehyde, Base (e.g., NaOH, KOH)α,β-Unsaturated ketone
NitrationNitric acid (HNO₃), Sulfuric acid (H₂SO₄)Nitro group (-NO₂)
HalogenationHalogen (e.g., Br₂, Cl₂), Lewis acid catalystHalogen atom (-Br, -Cl)
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)Acyl group (-COR)

Introduction of Diverse Substituents for Scaffold Diversification

The introduction of a diverse range of substituents on the phenacyl moiety is crucial for creating a library of this compound analogs with varied physicochemical properties. This diversification can be achieved by leveraging the reactivity of the functional groups introduced in the initial modification steps.

For instance, a nitro group introduced on the aromatic ring can be readily reduced to an amino group (-NH₂). This primary amine is a versatile functional handle that can be further derivatized through reactions such as acylation to form amides, sulfonylation to form sulfonamides, or diazotization followed by Sandmeyer reactions to introduce a variety of other substituents like cyano, halo, or hydroxyl groups.

Similarly, the hydroxyl group obtained from the reduction of the phenacyl ketone can be used to introduce diversity. Esterification with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) can introduce a wide range of ester functionalities. Etherification, for example, through Williamson ether synthesis, allows for the attachment of different alkyl or aryl groups.

The following table summarizes some of the key reactions for introducing substituent diversity:

Starting Functional GroupReaction TypeReagentsResulting Substituent
Nitro (-NO₂)ReductionH₂, Pd/C or SnCl₂, HClAmino (-NH₂)
Amino (-NH₂)AcylationAcyl chloride, BaseAmide (-NHCOR)
Amino (-NH₂)SulfonylationSulfonyl chloride, BaseSulfonamide (-NHSO₂R)
Hydroxyl (-OH)EsterificationCarboxylic acid, Acid catalystEster (-OCOR)
Hydroxyl (-OH)EtherificationAlkyl halide, BaseEther (-OR)

Derivatization Strategies for Analytical Characterization in Research

Derivatization plays a crucial role in the analytical characterization of this compound and its analogs, particularly in the context of mass spectrometry and chromatography. These techniques often benefit from the chemical modification of the analyte to improve its detection and separation properties.

Application of Derivatization in Mass Spectrometry-Based Analyses

In mass spectrometry (MS), derivatization is often employed to enhance ionization efficiency and to produce characteristic fragment ions that can aid in structural elucidation and quantification. nih.gov For this compound, the carbonyl group of the phenacyl moiety is a prime target for derivatization.

One common strategy is the formation of an oxime or a hydrazone. Reaction with hydroxylamine or a substituted hydrazine, such as 2,4-dinitrophenylhydrazine (DNPH), introduces a nitrogen-containing group. This can improve the proton affinity of the molecule, leading to enhanced signal intensity in positive-ion electrospray ionization (ESI-MS). The resulting derivatives also exhibit predictable fragmentation patterns, which can be useful in tandem mass spectrometry (MS/MS) experiments for structural confirmation.

Another approach is the reduction of the ketone to an alcohol, followed by silylation. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the hydroxyl group to form a trimethylsilyl (TMS) ether. TMS derivatives are generally more volatile and thermally stable, making them suitable for gas chromatography-mass spectrometry (GC-MS) analysis. They also often produce characteristic fragment ions in the mass spectrum.

Derivatization ReactionReagentAnalyte Functional GroupPurpose in MS Analysis
Oxime formationHydroxylamine (NH₂OH)KetoneIncreased ionization efficiency, predictable fragmentation
Hydrazone formation2,4-Dinitrophenylhydrazine (DNPH)KetoneEnhanced ionization, characteristic fragmentation
Silylation (after reduction)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)HydroxylIncreased volatility for GC-MS, characteristic fragmentation

Strategies for Enhancing Chromatographic Separation and Detection in Research

Derivatization is also a valuable tool for improving the chromatographic separation and detection of this compound and its analogs. In high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or a fluorophore into the molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors.

For instance, reacting the phenacyl ketone with a fluorescent labeling reagent, such as dansyl hydrazine, would introduce a highly fluorescent dansyl group. This would significantly lower the limit of detection for the analyte.

In the context of separating a mixture of this compound analogs with similar polarities, derivatization can be used to alter their chromatographic behavior. By introducing a polar or non-polar group, the retention time of the derivative on a reversed-phase or normal-phase HPLC column can be shifted, potentially resolving co-eluting peaks.

For chiral separations of enantiomeric this compound derivatives, derivatization with a chiral reagent can be employed. The formation of diastereomers allows for their separation on a standard achiral stationary phase.

Derivatization GoalReagent TypeExample ReagentChromatographic Benefit
Enhanced UV-Vis DetectionChromophoric label2,4-Dinitrophenylhydrazine (DNPH)Increased molar absorptivity
Enhanced Fluorescence DetectionFluorophoric labelDansyl hydrazineLower limit of detection
Improved SeparationPolarity modificationAcylation/SilylationAltered retention time
Chiral SeparationChiral derivatizing agentMosher's acid chlorideFormation of separable diastereomers

Structural Characterization and Conformational Analysis of N Phenacylthiazolidinone Systems

Advanced Spectroscopic Techniques for Structural Elucidation of N-Phenacylthiazolidinones

A combination of sophisticated spectroscopic methods is required to unambiguously determine the molecular structure and connectivity of N-phenacylthiazolidinone. These techniques provide complementary information, from the atomic-level connectivity to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, multi-dimensional (2D) NMR experiments are essential for establishing the complete molecular framework of this compound. nih.gov

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenacyl moiety and the thiazolidinone ring. The methylene protons (H-5) of the thiazolidinone ring typically appear as a singlet, as do the methylene protons (H-2') of the phenacyl side chain. nih.gov The aromatic protons of the phenyl group will appear in the downfield region. Similarly, the ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons (C-4 and C-1'), the methylene carbons, and the aromatic carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar thiazolidinone derivatives.

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2 - ~35
H-5 ~3.90 ~32
H-2' ~4.85 ~55
C-4 (C=O) - ~172
C-1' (C=O) - ~195
Aromatic H ~7.5-8.0 -

2D NMR Techniques: For complex derivatives or to confirm assignments, 2D NMR is employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is particularly useful for assigning protons in substituted phenyl rings or more complex side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons (e.g., linking the H-5 signal to the C-5 signal). nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation and stereochemistry in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. Beyond formula confirmation, tandem mass spectrometry (MS/MS) is used to probe the molecular structure through controlled fragmentation. nih.gov

For this compound, the fragmentation pattern can help confirm the connectivity of the phenacyl group to the thiazolidinone ring. Common fragmentation pathways in electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) include: mdpi.comyoutube.com

Alpha-cleavage: Breakage of the bond adjacent to the nitrogen atom or the carbonyl groups. A primary fragmentation would be the cleavage of the N-C(2') bond, leading to the formation of a phenacyl cation ([PhCOCH₂]⁺, m/z 105) and the neutral thiazolidinone ring.

McLafferty Rearrangement: While less likely in this specific structure due to the absence of a gamma-hydrogen on a flexible chain, this rearrangement is a key diagnostic tool for other substituted thiazolidinones.

Cleavage of the thiazolidinone ring: The five-membered ring can also undergo fragmentation, leading to characteristic losses of moieties like CO, S, or CH₂S.

By analyzing the precise masses of these fragment ions, different isomers (e.g., substitution on the phenyl ring) can be distinguished, as they would produce a different set of fragment ions or fragments with different masses.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

m/z (Mass/Charge Ratio) Proposed Fragment Ion Fragmentation Pathway
221 [M]⁺ Molecular Ion
118 [C₅H₅NOS]⁺ Loss of phenacyl radical
105 [C₇H₅O]⁺ Benzoyl cation (from cleavage of C1'-C2' bond)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

For this compound, the key vibrational modes are:

Carbonyl (C=O) Stretching: This molecule possesses two distinct carbonyl groups: the amide (lactam) carbonyl in the thiazolidinone ring and the ketone carbonyl in the phenacyl group. The lactam C=O stretch typically appears in the range of 1665-1720 cm⁻¹. nih.govresearchgate.net The ketone C=O stretch is expected at a slightly different frequency, allowing for their distinction.

Aromatic C=C Stretching: The phenyl group will show characteristic absorption bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The carbon-nitrogen bond of the amide will have a characteristic stretching vibration.

C-S Stretching: The carbon-sulfur bond within the thiazolidinone ring gives rise to weaker bands in the fingerprint region.

FT-IR and Raman are complementary techniques. While the highly polar C=O bonds produce strong signals in the IR spectrum, the symmetric vibrations of the aromatic ring often yield strong signals in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional Group Technique Typical Wavenumber (cm⁻¹)
Amide C=O (Lactam) FT-IR 1665 - 1720
Ketone C=O FT-IR 1680 - 1700
Aromatic C=C FT-IR, Raman 1450 - 1600
C-H (Aromatic) FT-IR 3000 - 3100

X-ray Crystallography of this compound Single Crystals

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. americanpharmaceuticalreview.com This technique is the gold standard for determining molecular geometry, bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction analysis of an this compound derivative would provide a wealth of structural information. For example, the analysis of a related compound, 2-(α-naphthyl)-3-(α-pyridinyl)-1,3-thiazolidin-4-one, revealed a monoclinic crystal system. researchgate.net From such an analysis, one can determine:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the thiazolidinone and phenacyl moieties.

Conformation: The dihedral angles defining the orientation of the phenyl ring relative to the thiazolidinone core are determined, revealing the molecule's solid-state conformation.

Intermolecular Interactions: The crystal packing is stabilized by various non-covalent interactions, such as hydrogen bonds (e.g., C-H···O), van der Waals forces, and potentially π-π stacking between phenyl rings of adjacent molecules. researchgate.netresearchgate.net These interactions are critical for understanding the physical properties of the solid material.

Interactive Data Table: Example Crystallographic Data for a Thiazolidinone Derivative (Data from 2-(α-naphthyl)-3-(α-pyridinyl)-1,3-thiazolidin-4-one) researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.958
b (Å) 9.675
c (Å) 12.661
β (°) 96.960

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same molecule can have distinct physical properties, including melting point, solubility, and stability, which is of paramount importance in the pharmaceutical industry. ijsra.net Studies on this compound would involve screening for different polymorphs by varying crystallization conditions (e.g., solvent, temperature, evaporation rate) and characterizing the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). icdd.com

Co-crystallization is a technique used to form a crystalline solid that consists of two or more neutral molecular components in a stoichiometric ratio within the same crystal lattice. researchgate.net Co-crystals of an active pharmaceutical ingredient (API) like an this compound derivative can be designed to improve properties such as solubility and bioavailability. This involves selecting a suitable co-former molecule that can form robust intermolecular interactions (primarily hydrogen bonds) with the thiazolidinone compound. The resulting co-crystals are then characterized to confirm their structure and evaluate their physicochemical properties.

Conformational Studies and Molecular Dynamics Simulations of this compound

Conformational studies and molecular dynamics (MD) simulations provide profound insights into the structural flexibility and energetic properties of this compound. These computational methods allow for the exploration of the molecule's potential energy surface, revealing the most stable conformations and the energy barriers between them.

Computational approaches such as Density Functional Theory (DFT) are instrumental in determining the lowest energy isomers and their corresponding conformers. For substituted thiazolidin-4-ones, the possibility of exo and endo conformations is a key aspect of their structural chemistry mdpi.com. The energy difference between these forms dictates the predominant isomer under given conditions. The stability of various conformers is assessed by calculating their relative energies, which allows for the construction of a potential energy landscape. This landscape is crucial for understanding the molecule's flexibility and the likelihood of transitioning between different conformational states.

Dihedral AngleDescriptionSignificance in this compound
τ1 (C-N-C=O)Rotation around the bond between the thiazolidinone nitrogen and the carbonyl carbon of the phenacyl group.Determines the orientation of the phenacyl group's carbonyl relative to the thiazolidinone ring, influencing potential intramolecular interactions.
τ2 (N-C-C-Ph)Rotation around the bond between the carbonyl carbon and the adjacent methylene carbon of the phenacyl group.Governs the positioning of the phenyl ring with respect to the rest of the molecule, affecting steric hindrance and potential π-stacking interactions.

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of this compound and its potential complexes with other molecules. These simulations provide a time-resolved trajectory of the molecule's atoms, offering insights into its flexibility, conformational transitions, and interactions with its environment.

MD simulations have been employed to study the stability of N-substituted thiazolidinones within the binding sites of proteins figshare.com. Such studies are crucial in the context of drug design, where understanding the dynamic interactions between a ligand and its target is essential. For instance, a 200 ns MD simulation can be performed to confirm the stability of a compound within a protein's binding site, indicating a stable binding mode over time figshare.com.

The dynamic behavior of thiazolidinone derivatives can also be explored in the context of their potential to interact with biological macromolecules. For example, MD simulations have been used to elucidate the disruption mechanism of a 2,4-thiazolidinedione derivative against the aggregation of tau hexapeptides, which is relevant in the study of Alzheimer's disease nih.gov. These simulations can reveal significant conformational changes in the target molecule induced by the thiazolidinone derivative, highlighting key residues and interactions, such as π-π stacking and hydrogen bonding, that are crucial for the observed effect nih.gov.

The following table outlines the types of information that can be obtained from molecular dynamics simulations of this compound.

Simulation Parameter/AnalysisInformation GainedRelevance to this compound
Root Mean Square Deviation (RMSD)Provides a measure of the average change in the displacement of a selection of atoms over time, indicating the stability of the molecule or complex.Can be used to assess the conformational stability of this compound itself or when in complex with a biological target.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues from their average position, highlighting flexible regions of the molecule.Identifies the most flexible parts of the this compound structure, such as the phenacyl side chain.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over the course of the simulation.Reveals potential intramolecular hydrogen bonds that stabilize certain conformations or intermolecular hydrogen bonds that are critical for complex formation.
Principal Component Analysis (PCA)Reduces the dimensionality of the simulation trajectory to identify the dominant modes of motion.Can elucidate the major conformational changes that this compound undergoes over time.

Computational Chemistry and Theoretical Investigations of N Phenacylthiazolidinone

Quantum Chemical Calculations on N-Phenacylthiazolidinone

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which the intrinsic properties of a molecule can be understood. nih.govtaylor.edu For this compound, methods like Density Functional Theory (DFT) would be instrumental in predicting its behavior at an electronic level. plos.org Such calculations can be performed using various functionals and basis sets, such as B3LYP with a 6-311+G(d,p) basis set, to achieve a balance between accuracy and computational cost. nih.govrsc.org

Electronic Structure Properties and Reactivity Descriptors

The electronic structure of this compound dictates its fundamental chemical nature. nih.govnih.govarxiv.org Quantum chemical calculations can determine a variety of electronic properties and reactivity descriptors that quantify its behavior in chemical reactions. nih.govchemrxiv.org These descriptors are derived from the energies of the frontier molecular orbitals. researchgate.netnih.gov

Key global reactivity descriptors that would be calculated for this compound include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud is polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. nih.gov

These parameters are crucial for understanding the molecule's reactivity and potential interactions with other chemical species. mdpi.com For instance, a high electrophilicity index would suggest that this compound is a good candidate for reactions with nucleophiles.

Table 1: Representative Global Reactivity Descriptors and their Formulas

DescriptorFormula
Ionization Potential (I)I = -EHOMO
Electron Affinity (A)A = -ELUMO
Electronegativity (χ)χ = (I + A) / 2
Chemical Hardness (η)η = (I - A) / 2
Chemical Softness (S)S = 1 / η
Electrophilicity Index (ω)ω = μ2 / (2η) (where μ is the chemical potential, -χ)

This table presents the standard formulas used to calculate global reactivity descriptors from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry that explains the reactivity of molecules based on the interaction of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uknumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A smaller gap generally implies higher reactivity. d-nb.info

For this compound, FMO analysis would involve:

Visualization of HOMO and LUMO: Mapping the spatial distribution of these orbitals to identify the likely sites for nucleophilic and electrophilic attack.

Calculation of the HOMO-LUMO Energy Gap: Quantifying the molecule's kinetic stability and chemical reactivity. wpmucdn.com

These insights are invaluable for predicting the outcomes of chemical reactions involving this compound. imperial.ac.uk

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Computational methods can accurately predict the spectroscopic properties of molecules, which is essential for their characterization. plos.org

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. d-nb.infogithub.iowiley.comnmrdb.org By employing methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to obtain theoretical spectra that can be compared with experimental data for structure verification. d-nb.infonih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of this compound. faccts.denih.govchemrxiv.org This would provide information about the electronic transitions within the molecule and its potential color and photostability.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated to generate a theoretical infrared (IR) spectrum. mit.educheminfo.orgarxiv.orgyoutube.com This allows for the identification of characteristic vibrational modes associated with its functional groups, aiding in its structural elucidation.

Table 2: Computational Methods for Spectroscopic Prediction

SpectroscopyComputational MethodPredicted Properties
NMRDFT with GIAOChemical Shifts (δ)
UV-VisTD-DFTAbsorption Maxima (λmax), Oscillator Strengths
IRDFTVibrational Frequencies (cm-1), Intensities

This table summarizes the common computational methods used to predict the spectroscopic properties of organic molecules.

Molecular Docking and Ligand-Protein Interaction Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japer.injournaljpri.com This is particularly useful in drug discovery for understanding how a ligand, such as a derivative of this compound, might interact with a biological target like an enzyme or receptor. nih.govsums.ac.ir

Prediction of Binding Modes and Affinities with Biological Targets

For derivatives of this compound, molecular docking studies would be crucial to predict their potential as therapeutic agents. mdpi.com The process involves:

Preparation of the Ligand and Receptor: Creating 3D structures of the this compound derivative and the target protein.

Docking Simulation: Using software to explore various binding poses of the ligand within the active site of the receptor.

Scoring: Evaluating the binding affinity of each pose using a scoring function, which provides an estimate of the binding energy. japer.in

These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Ligand-Based and Structure-Based Computational Design Principles

The insights gained from molecular docking and other computational methods form the basis for rational drug design. nih.govmdpi.com

Ligand-Based Design: In the absence of a known 3D structure of the target, ligand-based approaches can be used. nih.govazolifesciences.com This involves building a pharmacophore model based on a set of known active molecules that are structurally similar to this compound derivatives. researchgate.net This model defines the essential structural features required for biological activity.

Structure-Based Design: When the 3D structure of the biological target is known, structure-based design is a powerful strategy. mdpi.com The results from molecular docking can guide the modification of the this compound scaffold to enhance its binding affinity and selectivity for the target. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Molecular Dynamics Simulations for this compound in Biological Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comwustl.edu In the context of drug discovery, MD simulations provide atomic-level insights into how a ligand, such as this compound, interacts with its biological target, typically a protein, in a simulated physiological environment. mdpi.comnih.gov These simulations are governed by force fields, which are sets of parameters that define the potential energy of the system, and the integration of Newton's laws of motion. mdpi.combonvinlab.org

A primary application of MD simulations is to assess the stability of a ligand-protein complex and observe any conformational changes that occur upon binding. nih.govnih.gov For a hypothetical complex between this compound and a target protein, an MD simulation would be initiated with the ligand docked into the protein's binding site. The system would then be solvated with water molecules and ions to mimic a biological environment before the simulation is run for a duration typically ranging from nanoseconds to microseconds. bonvinlab.orgmdpi.com

The stability of the complex is commonly evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable complex will typically show the RMSD values leveling off to a plateau, indicating that the system has reached equilibrium. frontiersin.org Conversely, a continuously increasing RMSD might suggest the complex is unstable and the ligand may be dissociating. frontiersin.org

The Root Mean Square Fluctuation (RMSF) is another important metric, which measures the fluctuation of individual amino acid residues or atoms of the ligand. frontiersin.org High RMSF values in certain regions of the protein can indicate flexibility, which may be crucial for its function or for accommodating the ligand. Analysis of the simulation trajectory can reveal specific conformational changes, such as the movement of flexible loops in the binding site to better accommodate the this compound molecule or changes in the ligand's own torsional angles. nih.govnih.govethz.chfrontiersin.org These dynamic interactions are critical for understanding the binding mechanism. nih.gov

Table 1: Illustrative MD Simulation Stability Metrics for a Ligand-Protein Complex

This table provides example data that could be generated from an MD simulation to assess complex stability.

MetricValue (Example)Interpretation
Average Backbone RMSD0.25 nmLow and stable value, indicating the protein maintains its overall fold.
Average Ligand RMSD0.15 nmLow and stable value, suggesting the ligand remains stably bound in the pocket.
Binding Site RMSFLow (< 0.2 nm)Key interacting residues are stable, contributing to strong binding.
Flexible Loop RMSFHigh (> 0.4 nm)A peripheral loop shows high flexibility, which may be involved in ligand entry or conformational adaptation.

The solvent, typically water in biological systems, plays a critical role in molecular recognition and complex stability. nih.govsmu.edu MD simulations that explicitly include water molecules allow for a detailed analysis of the hydration shell—the layer of water molecules immediately surrounding the solute. nih.govnih.gov The structure and dynamics of this hydration shell can significantly influence ligand binding. nih.govrub.de

For this compound, analysis would focus on how water molecules interact with its different functional groups. The carbonyl groups of the phenacyl and thiazolidinone moieties, as well as the sulfur and nitrogen atoms of the thiazolidinone ring, are expected to form hydrogen bonds with surrounding water molecules. mdpi.com Computational analysis can quantify the number and lifetime of these hydrogen bonds throughout the simulation. mdpi.com The hydrophobic phenyl ring would likely induce a structured, cage-like arrangement of water molecules around it, a hallmark of hydrophobic hydration. amolf.nl Understanding these solvent interactions is crucial, as the displacement of these ordered water molecules upon binding to a protein can be a major thermodynamic driving force for complex formation. nih.govnih.gov

Table 2: Hypothetical Hydrogen Bond Analysis for this compound in Aqueous Solution

This table illustrates the type of data obtained from analyzing the hydration shell.

Functional GroupAverage Number of H-Bonds with WaterSignificance
Phenacyl C=O2.1Strong hydrogen bond acceptor, key interaction site with the solvent.
Thiazolidinone C=O1.9Another significant hydrogen bond acceptor site.
Thiazolidinone N-H0.8Acts as a hydrogen bond donor.
Thiazolidinone Sulfur0.3Weak hydrogen bond acceptor.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govbenthamdirect.com These models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. ekb.egmdpi.com

Numerous QSAR studies have been successfully conducted on various classes of 4-thiazolidinone (B1220212) derivatives to model their anticancer, antimicrobial, and antitubercular activities. nih.govstmjournals.injopcr.com To develop a predictive QSAR model for a specific activity of this compound derivatives, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is required. stmjournals.in

The process involves calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and topological properties. The dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. stmjournals.in Statistical methods, most commonly Multiple Linear Regression (MLR), are employed to generate an equation that correlates the most relevant descriptors with the observed activity. stmjournals.injopcr.com The quality and predictive ability of the resulting model are assessed using statistical metrics like the coefficient of determination (r²), the cross-validated coefficient (q²), and the predictive r² for the external test set. stmjournals.innih.gov

Table 3: Example of Statistical Validation Parameters for a Typical 2D-QSAR Model of Thiazolidinone Derivatives

This table shows common statistical metrics used to validate a QSAR model, with values taken from a study on antimicrobial 4-thiazolidinone derivatives. stmjournals.in

Statistical ParameterValueInterpretation
r² (Coefficient of Determination)0.90Indicates that 90% of the variance in the biological activity is explained by the model. A high value suggests a good fit for the training set.
q² (Cross-validated r²)0.76A measure of the model's internal predictive ability, obtained using the "leave-one-out" method. A value > 0.5 is generally considered good.
pred_r² (Predictive r² for test set)0.87A measure of the model's ability to predict the activity of an external set of compounds not used in model generation. A high value indicates good external predictivity.
F-test valueHighIndicates the statistical significance of the regression model.

A major benefit of QSAR modeling is the identification of molecular descriptors that are critical for the biological activity of a series of compounds. wisdomlib.org For thiazolidinone derivatives, studies have frequently identified a combination of steric, electronic, and topological descriptors as being important. stmjournals.injopcr.comnih.gov

For instance, in a QSAR study on antimicrobial 4-thiazolidinones, descriptors such as the heat of formation (HF), principle moment of inertia (PMI-Y), and dipole energy (D2) showed a strong correlation with activity, highlighting the importance of both steric and electronic factors. stmjournals.in In 3D-QSAR studies, which consider the three-dimensional fields around the molecules, steric and electrostatic field descriptors are paramount. jopcr.comwisdomlib.org These studies often generate contour maps that visualize regions where bulky groups (steric favorability) or specific charges (electrostatic favorability) would enhance or diminish activity, providing a direct roadmap for structural modification. nih.gov For example, a model might indicate that a bulky, hydrophobic substituent on the phenyl ring of this compound could enhance binding and activity. jopcr.com

Table 4: Examples of Key Molecular Descriptors Found in QSAR Studies of Thiazolidinone Derivatives

Descriptor TypeDescriptor ExampleGeneral Influence on Activity (from literature)Reference
Electronic Heat of Formation (HF)Lower heat of formation (greater stability) can correlate with higher activity. stmjournals.in
Electronic Dipole MomentCan influence interactions in the polar environment of a binding site. stmjournals.in
Steric Steric Field (3D-QSAR)Indicates specific regions where bulky or small substituents are preferred for optimal receptor interaction. jopcr.comwisdomlib.org
Electrostatic Electrostatic Field (3D-QSAR)Highlights areas where positive or negative electrostatic potential is favorable for activity. jopcr.comwisdomlib.org
Topological HATS5m (GETAWAY descriptor)Relates to molecular shape, size, and atomic masses; both high and low values have been linked to increased antitrypanosomal activity. mdpi.com

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a fundamental tool for investigating the mechanisms of chemical reactions. smu.eduwikipedia.orgopenaccessjournals.comcecam.orglu.se Such studies can elucidate reaction pathways, identify transient intermediates, and calculate the energy barriers associated with transition states, providing a level of detail that is often inaccessible through experimental means alone. smu.edu

For this compound, mechanistic studies could explore its formation, such as the cycloaddition reaction between a Schiff base and thioglycolic acid, or its participation in subsequent reactions. jmchemsci.comnih.gov DFT calculations are used to map out the potential energy surface of the reaction. jmchemsci.com Researchers can compute the geometries and energies of reactants, products, and any proposed intermediates and transition states. The activation energy (the energy difference between the reactants and the transition state) determines the kinetic feasibility of a proposed pathway. nih.gov For example, a computational study on the synthesis of thiazolidinone-triazole hybrids investigated different possible cycloaddition pathways (uncatalyzed, mono-copper, and di-copper catalyzed) and determined that a di-copper stepwise mechanism had the most favorable energy barriers. nih.gov Similar approaches could be used to understand the reactivity of the this compound scaffold, for instance, by calculating reactivity indices like HOMO-LUMO energy gaps and electrostatic potential maps to predict sites susceptible to nucleophilic or electrophilic attack. tandfonline.comnih.gov

Based on a comprehensive search of available scientific literature, there is currently a notable absence of specific computational chemistry and theoretical investigation studies focused solely on the compound This compound corresponding to the detailed outline provided.

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict requirements of the requested outline, including data tables and in-depth research findings, without resorting to speculation or including information on related but distinct compounds, which would violate the explicit instructions provided.

Further research in the field of computational chemistry may address this specific compound in the future, but at present, the requested detailed analysis of this compound's theoretical chemistry is not available in the public domain.

Mechanistic Investigations of N Phenacylthiazolidinone Biological Activities

Identification and Validation of Molecular Targets for N-Phenacylthiazolidinone Derivatives

A critical step in elucidating the mechanism of action of a bioactive compound is the identification and validation of its molecular targets. ddtjournal.com This process involves a multi-level approach, from the molecular to the whole-organism level, to confirm that the interaction with a specific biomolecule is responsible for the observed pharmacological effect. ddtjournal.com For this compound derivatives, researchers have employed various strategies to pinpoint the proteins and receptors they interact with. The validation of these targets is essential not only for understanding the diseases they are associated with but also for the discovery and development of new drugs. ddtjournal.com

Enzyme inhibition is a common mechanism through which drugs exert their effects. Several studies have investigated the inhibitory potential of this compound derivatives against a range of enzymes implicated in various diseases.

Protein Kinase C (PKC): Protein Kinase C (PKC) is a family of enzymes that play a crucial role in signal transduction pathways controlling cell growth, differentiation, and apoptosis. medchemexpress.comthermofisher.com Some PKC inhibitors, like Mitoxantrone, have an IC50 value of 8.5 μM. medchemexpress.com While specific studies directly investigating this compound's effect on PKC are not prevalent in the provided results, the broader class of thiazolidinones has been explored for kinase inhibition. For instance, Sotrastaurin is a potent pan-PKC inhibitor with Ki values in the nanomolar range for various PKC isozymes. nih.gov The study of kinase inhibitors is a significant area of research, with various compounds being developed and tested for their efficacy and selectivity. mdpi.com

Other Enzymes: Thiazolidinone derivatives have demonstrated inhibitory activity against a variety of other enzymes.

COX/LOX: Certain thiazolidinone derivatives have been evaluated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammation. mdpi.com For example, some derivatives showed moderate activity against COX-1 and slightly better activity against COX-2, with IC50 values of 38.9 μΜ and 14.4 μM respectively for the most active compounds. mdpi.com

Aldose Reductase and Protein Tyrosine Phosphatase 1B (PTP1B): Derivatives of 4-thiazolidinone (B1220212) have been investigated as dual inhibitors of aldose reductase and PTP1B, enzymes implicated in diabetes mellitus. Some compounds exhibited potent inhibition of both enzymes, with IC50 values for the most effective PTP1B inhibitors being 12.4 μM and 10.6 μM. unipi.it

Urease and α-glucosidase: Hybrid compounds with a thiazole-thiazolidinone structure have been synthesized and shown to be potent inhibitors of urease and α-glucosidase, with potential applications in treating urinary tract infections and diabetes. nih.gov One compound demonstrated significant inhibition of both enzymes with IC50 values of 1.80 ± 0.80 μM against urease and 3.61 ± 0.59 μM against α-glucosidase. nih.gov

HIV-1 Reverse Transcriptase and SARS-CoV-2 Main Protease: Novel thiazolidinone derivatives have been designed and evaluated as inhibitors of HIV-1 reverse transcriptase and the main protease of SARS-CoV-2. researchgate.net Two compounds showed better inhibitory activity against HIV-1 RT (IC50 0.18 μΜ & 0.12 μΜ) than the reference drug nevirapine, and two others were more potent against the SARS-CoV-2 main protease (IC50 0.15 & 0.19 μΜ) than the reference inhibitor GC376. researchgate.net

EGFR and HER-2: New pyrazolyl-thiazolidinone derivatives have been synthesized and shown to have inhibitory effects on EGFR and HER-2, which are important targets in cancer therapy. tandfonline.com

Table 1: Enzyme Inhibition by Thiazolidinone Derivatives

Derivative Class Target Enzyme(s) Potency (IC50/Ki) Reference(s)
Thiazolidinones COX-2 14.4 μM mdpi.com
4-Thiazolidinones PTP1B 10.6 μM unipi.it
Thiazole-Thiazolidinone Hybrids Urease 1.80 ± 0.80 μM nih.gov
Thiazole-Thiazolidinone Hybrids α-glucosidase 3.61 ± 0.59 μM nih.gov
Sulfonamide-bearing Thiazolidinones HIV-1 RT 0.12 μM researchgate.net
Sulfonamide-bearing Thiazolidinones SARS-CoV-2 Main Protease 0.15 μM researchgate.net
Pyrazolyl-Thiazolidinones EGFR Not specified tandfonline.com

Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for a receptor. nih.gov This profiling helps to understand the potential pharmacological effects of a compound. For instance, the binding profile of the atypical antipsychotic olanzapine (B1677200) revealed high affinity for dopamine, serotonin, adrenergic, and muscarinic receptors, which is consistent with its observed activity. nih.gov While specific receptor binding profiles for this compound were not detailed in the provided search results, the general approach involves testing the compound against a panel of known receptors to identify potential interactions. nih.gov This methodology allows for the characterization of a compound's selectivity and potential for off-target effects. nih.gov

Understanding the precise interactions between a ligand and its protein target at the atomic level is crucial for drug design and optimization. creative-biostructure.com Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for mapping these interactions. creative-biostructure.comrcsb.org Computational methods, such as molecular docking, are also widely used to predict the binding modes of ligands within the active site of a protein. researchgate.net These studies can reveal key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the protein-ligand complex. researchgate.net The development of comprehensive datasets and evaluation resources like PLINDER is advancing the ability to accurately predict and analyze these interactions. biorxiv.org Furthermore, advanced computational models like graph neural networks are being employed to predict protein-ligand interactions with high accuracy. nih.gov

Cellular Pathway Modulation by this compound Compounds

Beyond direct target interaction, it is essential to understand how these interactions translate into changes in cellular function. This involves investigating the modulation of molecular signaling pathways and their effects on gene and protein expression.

This compound derivatives can influence various signaling pathways that are critical for cellular processes. The modulation of these pathways can lead to the therapeutic effects observed.

Ras/MAPK Pathway: The Ras/MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. nih.gov Neurofibromin, a tumor suppressor protein, is a known regulator of this pathway. nih.gov

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, metabolism, and survival. nih.gov

NF-κB Pathway: The NF-κB pathway is a critical regulator of the immune and inflammatory responses. nih.gov Studies have shown that twist proteins can regulate cytokine signaling by creating a negative feedback loop that represses the NF-κB-dependent cytokine pathway. nih.gov

The modulation of signaling pathways by this compound compounds ultimately leads to changes in the expression of specific genes and the regulation of protein function. wikipedia.orgyoutube.com These changes are the molecular basis for the compound's biological activity. Small molecules can be designed to target specific DNA sequences and control gene expression. nih.gov The regulation of gene expression is a complex process that can be influenced at multiple levels, including transcription and post-translation modifications. youtube.com For example, chemical modifications to RNA, such as methylation, can regulate messenger RNA stability and splicing, thereby affecting protein translation. dkfz.de Understanding these downstream effects is crucial for a complete mechanistic picture.

Table 2: Compound Names Mentioned

Compound Name
This compound
Mitoxantrone
Sotrastaurin
Nevirapine
GC376
Olanzapine
Neurofibromin

Mechanistic Insights from In Vitro Biological Assays (excluding clinical relevance)

The biological effects of this compound and its derivatives are often rooted in their interactions with specific molecular targets. In vitro biological assays, conducted in controlled laboratory settings outside of living organisms, provide crucial preliminary insights into these mechanisms. These assays can be broadly categorized into cell-free systems that assess direct interactions with isolated biomolecules and cellular systems that evaluate effects on whole cells.

Cell-Free Enzymatic Assays

Cell-free enzymatic assays are fundamental in mechanistic studies as they isolate the interaction between a compound and a specific enzyme, devoid of the complexities of a cellular environment such as membrane transport and metabolic degradation. Thiazolidinone derivatives have been investigated for their ability to modulate the activity of various enzymes. For instance, certain derivatives of the core thiazolidinone structure have been evaluated for their inhibitory potential against enzymes implicated in neurodegenerative processes, such as cholinesterases (AChE and BChE) and β-secretase (BACE-1). mdpi.com These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound, allowing for the determination of inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).

These enzymatic assays are pivotal for initial screening and for establishing a direct molecular-level interaction, which is the first step in understanding a compound's broader biological activity profile.

Cellular Assays (e.g., cell growth inhibition without clinical context)

Cellular assays provide a more biologically relevant context than cell-free systems, offering insights into how a compound affects intact cells, including processes like cell viability, proliferation, and death. nuvisan.com A common method to assess these effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. mdpi.com A reduction in metabolic activity in the presence of a compound suggests cytotoxicity or inhibition of cell proliferation.

Derivatives containing the thiazolidinone or similar heterocyclic structures have been extensively evaluated for their antiproliferative effects against various human cancer cell lines in a non-clinical context. For example, novel pyrazole-indole hybrids were screened against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) cell lines. nih.gov The results of such studies are typically presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. These assays often reveal dose-dependent and cell-line-dependent activity. nih.gov For instance, certain makaluvamine analogs demonstrated potent inhibition of cell growth and proliferation, with IC50 values in the low micromolar or even nanomolar range against specific cell lines. nih.gov

These cellular assays are critical for confirming that a compound's activity observed in cell-free systems translates to a functional effect in a cellular context and for identifying potential areas for therapeutic application, such as oncology, without making direct clinical claims. frontiersin.org

Investigation of Biological Activities: Antimicrobial, Antioxidant, Anticancer (mechanistic, in vitro only)

The thiazolidinone scaffold is a recurring motif in compounds designed to exhibit a range of biological activities. In vitro mechanistic studies have begun to unravel how these molecules exert their antimicrobial, antioxidant, and anticancer effects at a molecular or cellular level.

Antimicrobial Mechanisms

The antimicrobial properties of compounds related to this compound have been investigated through various in vitro assays. The primary goal is to understand how these agents kill or inhibit the growth of pathogenic microbes. Mechanistic studies often focus on identifying the specific bacterial processes or structures that are targeted.

For example, phenylthiazole compounds have shown potent activity against vancomycin-resistant enterococci (VRE), exerting a rapid bactericidal effect. nih.gov The proposed mechanism of action is the inhibition of cell wall synthesis. nih.gov This was deduced from experiments where treated bacteria rapidly lysed, a phenomenon that can be prevented by osmotic stabilizers, indicating a compromised cell wall. nih.gov Further investigation through transposon mutagenesis in Bacillus subtilis suggested that the potential molecular targets could be enzymes involved in the cell wall synthesis pathway, such as YubA, YubB (undecaprenyl diphosphate (B83284) phosphatase), and YubD. nih.gov Time-kill assays confirm the bactericidal nature of these compounds, showing a significant reduction in viable bacterial colonies over a short period. nih.gov

Other mechanistic insights come from observing how these compounds interact with the bacterial cell membrane. The use of fluorescent dyes like Sytox Green, which can only enter cells with compromised membranes, helps to demonstrate that some antimicrobial agents function by disrupting membrane integrity. nih.govfrontiersin.org The ability of a compound to permeabilize the outer membrane of Gram-negative bacteria can also be a key part of its mechanism, sometimes working synergistically with other antibiotics that would otherwise be ineffective. nih.gov

Table 1: In Vitro Antimicrobial Activity of Phenylthiazole Analogs
CompoundOrganismMIC Range (µg/mL)Proposed MechanismPotential Molecular Target(s)
Phenylthiazole 1Vancomycin-Resistant E. faecium & E. faecalis1-8Inhibition of cell wall synthesis; bactericidalYubA, YubB, YubD
Phenylthiazole 2Vancomycin-Resistant E. faecium0.5-4Inhibition of cell wall synthesisNot specified
Phenylthiazole 3Vancomycin-Resistant E. faecium & E. faecalis0.5-8Inhibition of cell wall synthesis; bactericidalNot specified

Antioxidant Mechanisms

The antioxidant activity of this compound derivatives, particularly those incorporating phenolic moieties, has been explored through various in vitro assays. nih.gov These assays elucidate the chemical mechanisms by which these compounds neutralize harmful free radicals and reactive oxygen species (ROS). The primary mechanisms of direct radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com

In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.comfrontiersin.org The ease with which this occurs is related to the bond dissociation enthalpy (BDE) of the H-donating group (e.g., a phenolic -OH group). nih.govfrontiersin.org In the SET mechanism, the antioxidant transfers an electron to the radical. mdpi.comfrontiersin.org

Studies on phenolic derivatives of thiazolidine-2,4-dione have shown that their antioxidant capacity is strongly linked to the presence and position of hydroxyl (-OH) groups on the phenyl ring. nih.gov Polyphenolic derivatives often act as potent electron donors and radical scavengers. nih.gov Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate this activity. Quantum chemical studies can complement these experimental findings by calculating descriptors like BDE and ionization potential to predict which mechanism (HAT or SET) is more favorable and how structural modifications influence antioxidant potential. nih.govfrontiersin.org Some derivatives may also exert antioxidant effects by chelating metal ions like Fe2+, which can catalyze the formation of ROS, although this activity was found to be modest for some thiazolidinedione derivatives. nih.gov

Table 2: Antioxidant Mechanisms and Assays for Thiazolidinone Derivatives
MechanismDescriptionRelevant Assay(s)Key Structural Feature
Hydrogen Atom Transfer (HAT)Antioxidant donates a hydrogen atom to a free radical.ORAC (Oxygen Radical Absorbance Capacity)Phenolic hydroxyl (-OH) groups
Single Electron Transfer (SET)Antioxidant donates an electron to a free radical.DPPH, ABTS ScavengingElectron-rich moieties
Metal ChelationAntioxidant binds pro-oxidant metal ions (e.g., Fe2+).Ferrous Ion Chelation AssayGroups capable of coordinating with metal ions

Anticancer Mechanisms

The mechanistic investigation of the anticancer activity of this compound and related compounds in vitro focuses on how they inhibit cancer cell growth, proliferation, and survival. Key mechanisms frequently identified are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle at specific checkpoints. frontiersin.orgfrontiersin.org

Cellular assays are used to observe these effects. For example, flow cytometry can be used to analyze the cell cycle distribution of a population of cancer cells. Treatment with an active compound may lead to an accumulation of cells in a particular phase, such as G0/G1 or G2/M, indicating cell cycle arrest. frontiersin.org This arrest prevents the cells from dividing and proliferating. This effect is often linked to the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). frontiersin.org

Induction of apoptosis is another common anticancer mechanism. nih.gov This can be detected by methods like the Annexin-V assay, which identifies cells in the early stages of apoptosis. frontiersin.org Mechanistically, this process can be triggered through intrinsic (mitochondrial) or extrinsic pathways. Studies on related compounds have shown that they can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. nih.gov This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of executioner enzymes, notably caspase-3 and caspase-9, which dismantle the cell. nih.govnih.gov Some compounds may also induce DNA damage, activating signaling pathways involving proteins like ATM and p53, which can further promote apoptosis or cell cycle arrest. nih.gov

Table 3: In Vitro Anticancer Mechanisms of Thiazolidinone-Related Compounds
MechanismDescriptionKey Molecular Events/MarkersRelevant Cell Line Examples
Cell Cycle ArrestHalting of the cell division cycle at a specific phase.Accumulation in G0/G1 or G2/M phase; modulation of CDKs and cyclins.MCF-7, HepG2
Apoptosis InductionActivation of programmed cell death pathways.Increased activity of Caspase-3, -8, -9; increased Bax/Bcl-2 ratio; DNA fragmentation.MCF-7, HepG2, HCT-116
DNA Damage ResponseCellular response to DNA lesions induced by the compound.Increased levels of p53, p-H2AX.MCF-7

Applications of N Phenacylthiazolidinone in Academic Drug Discovery and Material Science Research

N-Phenacylthiazolidinones as Lead Compounds in Drug Discovery Research (Pre-clinical, conceptual)

In the realm of drug discovery, the identification of a "lead compound" is a critical step that initiates the journey toward a potential therapeutic agent. A lead compound is a chemical entity that exhibits a desired biological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. patsnap.com The N-phenacylthiazolidinone structure represents a promising scaffold for generating such lead compounds due to its synthetic tractability and the presence of multiple sites for chemical diversification.

Once a lead compound is identified, lead optimization becomes the primary focus. This iterative process involves synthesizing and testing analogs of the lead to enhance its drug-like properties. patsnap.com For the this compound scaffold, several optimization strategies can be conceptualized.

Structure-Activity Relationship (SAR) Analysis: A cornerstone of lead optimization is the systematic study of the structure-activity relationship (SAR), which correlates changes in a molecule's structure with its biological activity. patsnap.comyoutube.com For this compound derivatives, SAR studies would involve modifying three key positions: the phenacyl group, the thiazolidinone ring, and the substituents on the phenyl ring.

Phenacyl Group Modification: Altering the substituent on the phenyl ring of the phenacyl moiety can influence lipophilicity and electronic properties, potentially affecting target binding and cell permeability. Introducing electron-donating or electron-withdrawing groups can modulate the compound's interaction with biological targets.

Thiazolidinone Core: Modifications to the thiazolidinone ring itself, though less common, could be explored to alter the core scaffold's properties.

Substituent Effects: As demonstrated in studies on related thiazolidin-4-ones, the nature and position of substituents on aryl rings attached to the core structure are crucial for biological activity. For instance, in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors, the presence of dihalo groups on a C-2 aryl ring and bulky substituents on the N-3 heteroaryl ring were found to be critical for high potency. researchgate.net

Improving Pharmacokinetic Properties: Lead optimization also aims to improve a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Strategies include adding polar groups to increase solubility or "hardening" the molecule against metabolic breakdown by replacing susceptible C-H bonds with C-F bonds. youtube.com

Table 1: Conceptual Scaffold Optimization Strategies for this compound

Modification SiteExample ModificationPredicted Impact
Phenacyl Phenyl Ring Addition of a para-chloro groupIncrease lipophilicity, potentially enhance binding in hydrophobic pockets.
Phenacyl Phenyl Ring Addition of a meta-hydroxyl groupIncrease polarity and solubility, potential for new hydrogen bonding.
Thiazolidinone Ring Bioisosteric replacement of sulfurModulate ring pucker and electronic distribution.
General Structure Introduction of a fluorine atomBlock metabolic oxidation at that site, potentially increasing half-life.

To efficiently explore the chemical space around the this compound scaffold, the design and synthesis of compound libraries for high-throughput screening (HTS) is a key strategy. lifechemicals.comenamine.netstanford.eduselleckchem.comthermofisher.com A focused library of this compound derivatives would be created by systematically varying the building blocks used in its synthesis.

The general synthetic route allows for high diversity. By employing a range of substituted phenacyl bromides and different starting materials for the thiazolidinone core, a large and diverse library of compounds can be generated. This approach enables the rapid screening of numerous structural variations to identify initial "hits" against a specific biological target. Modern drug discovery often utilizes such libraries, which are carefully curated to ensure chemical diversity and drug-like physicochemical properties. lifechemicals.comenamine.net

Table 2: Illustrative Design of a Focused this compound Library

Library SubsetVariation on Phenacyl MoietyVariation on Thiazolidinone CoreNumber of Compounds
A Halogenated Phenyls (F, Cl, Br)Unsubstituted12
B Alkoxy Phenyls (Methoxy, Ethoxy)Unsubstituted8
C Nitro/Amino PhenylsUnsubstituted8
D Unsubstituted PhenylAlkyl-substituted at C510

This compound in Chemical Probe Development

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's biological function. ox.ac.uk Conceptually, a potent and selective this compound inhibitor identified from a screening campaign could be developed into a chemical probe.

The development process would involve chemically modifying the this compound lead to incorporate a reporter tag, such as an alkyne or azide group. This tag allows for "click chemistry" reactions to attach visualization agents (like fluorophores) or affinity tags (like biotin). nih.govresearchgate.net A critical component of a chemical probe set is the inclusion of a structurally similar but biologically inactive negative control, which is used to ensure that any observed biological effect is due to the specific interaction with the target protein. ox.ac.uk For instance, a photoaffinity probe could be designed by incorporating a photo-reactive group, which upon UV irradiation, would form a permanent covalent bond with the target protein, facilitating its identification and study. nih.govchomixbio.com

Potential for this compound in Functional Materials (Theoretical/Design)

The inherent chemical structure of this compound also provides a theoretical basis for its application in material science, particularly in the design of functional materials with specific optical or sensory properties.

Photoactive materials are compounds that undergo a change in their properties upon exposure to light. By chemically modifying the this compound scaffold, it is theoretically possible to design derivatives with photoactive characteristics. This could be achieved by incorporating known chromophores or photo-responsive moieties into the structure. For example, conjugation of the N-phenacyl group with extended π-systems could shift its absorption and emission properties into the visible range, creating a novel dye. The photophysical properties of such derivatives would depend heavily on the nature of the appended chemical groups and the solvent environment.

Chemical sensors are devices that detect the presence of specific chemical analytes. Fluorescent sensors, which signal the presence of an analyte through a change in their fluorescence intensity or wavelength, are of particular interest. The this compound structure could theoretically be engineered to act as a chemical sensor.

This design would involve integrating two key components: a recognition unit (a chelator or binding site) specific for a target analyte (e.g., a metal ion) and a signaling unit (a fluorophore). The thiazolidinone nitrogen and carbonyl oxygen atoms could potentially act as coordination sites for metal ions. By attaching a fluorescent reporter group to the scaffold, the binding of a metal ion could induce a conformational change that alters the fluorescence output, providing a detectable signal. The design of such sensors requires a deep understanding of coordination chemistry and photophysics to ensure selectivity and a clear signaling mechanism upon analyte binding.

Future Directions and Emerging Research Avenues for N Phenacylthiazolidinone Chemistry

The N-phenacylthiazolidinone scaffold continues to be a fertile ground for chemical research, with its inherent reactivity and biological relevance paving the way for future innovations. The evolution of this field is propelled by the integration of cutting-edge technologies and the pursuit of more sophisticated molecular designs and applications. The following sections outline the key future directions and emerging research avenues that are poised to shape the landscape of this compound chemistry.

Q & A

Q. What are the established synthetic routes for N-phenacylthiazolidinone, and how can reproducibility be ensured?

Methodological Answer: The most common synthetic routes involve cyclocondensation of thiazolidinone derivatives with phenacyl halides or nucleophilic substitution reactions. To ensure reproducibility, document all reaction parameters (solvent, temperature, stoichiometry, catalyst) in detail. Include purification methods (e.g., recrystallization solvents, column chromatography conditions) and characterization data (e.g., NMR, IR, melting points). Follow journal guidelines for experimental sections, such as those outlined by the Beilstein Journal of Organic Chemistry, which mandate explicit procedural clarity and supplementary data for replication .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm the thiazolidinone ring structure and phenacyl substituent integration. Key markers include:

  • A carbonyl (C=O) signal at ~170–175 ppm in ¹³C NMR.
  • Thiazolidinone ring protons (e.g., N-CH₂) resonating between δ 3.5–4.5 ppm in ¹H NMR. IR spectroscopy should show C=O stretching (~1680–1720 cm⁻¹) and N-H vibrations (~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks. Cross-validate with literature data and provide raw spectral files in supplementary materials .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to improve yield and purity?

Methodological Answer: Employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, catalyst loading). Use HPLC or GC-MS to monitor reaction progress and impurity profiles. For example, polar aprotic solvents (DMF, DMSO) may enhance cyclization efficiency but require careful temperature control to avoid side reactions. Advanced purification techniques, such as preparative HPLC or crystallization gradients, can isolate high-purity products. Document optimization workflows in supplementary tables, as seen in cyclic diaryliodonium salt syntheses .

Q. How should conflicting data regarding the biological activity of this compound derivatives be analyzed and resolved?

Methodological Answer: Conduct a systematic review following PRISMA guidelines to assess experimental variability across studies . Key factors to evaluate:

  • Assay conditions (e.g., cell lines, incubation times, controls).
  • Compound purity (e.g., HPLC traces, elemental analysis).
  • Statistical methods (e.g., p-value thresholds, sample sizes). Replicate critical experiments under standardized conditions and report raw datasets with error margins. Use meta-analysis tools to quantify effect sizes and identify outliers .

Q. What computational strategies are recommended for predicting this compound reactivity or binding interactions?

Methodological Answer: Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO/LUMO energies) and reaction pathways. Molecular docking (AutoDock, Schrödinger Suite) can predict binding affinities to biological targets (e.g., enzymes or receptors). Validate predictions with experimental kinetics (e.g., IC₅₀ assays) and structural data (X-ray crystallography). Provide computational parameters (basis sets, force fields) and raw output files in appendices .

Methodological Best Practices

Q. What strategies are recommended for documenting and reporting experimental procedures involving this compound to meet academic standards?

Guidelines:

  • Primary manuscript : Include concise experimental summaries with critical details (e.g., reagent grades, instrument models).
  • Supplementary Information : Provide step-by-step protocols, raw spectral/data files, and crystallographic coordinates (CIF files). Follow the Beilstein Journal’s template for numbering and describing supplementary materials .
  • Reproducibility : Adhere to NIH guidelines for preclinical studies, including reagent validation and statistical transparency .

Q. How should researchers address solubility or stability challenges with this compound in biological assays?

Methodological Answer:

  • Test solubility in DMSO-water gradients or use surfactants (e.g., Tween-80) for aqueous assays.
  • Conduct stability studies (HPLC monitoring under assay conditions) to identify degradation products.
  • For in vivo studies, employ pharmacokinetic profiling (plasma half-life, metabolite identification) .

Data Management and Analysis

Q. What are the best practices for organizing and presenting large datasets (e.g., crystallographic or spectroscopic data) in publications?

Q. How can researchers ensure statistical rigor in dose-response or structure-activity relationship (SAR) studies involving this compound?

Methodological Answer:

  • Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
  • Apply multivariate analysis (PCA, PLS) for SAR studies to identify key physicochemical predictors (e.g., logP, polar surface area).
  • Report effect sizes and power analysis to justify sample sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.